N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring substituted with chlorine atoms and a phenyl group linked to a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the benzoxazole ring through a cyclization reaction of an appropriate precursor, followed by chlorination to introduce the chlorine atoms at the 5 and 7 positions. The phenyl group is then introduced via a coupling reaction, and the final step involves the formation of the amide bond through a reaction with 2-methylpropanoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups within the molecule.
Substitution: The chlorine atoms on the benzoxazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating their activity, or interacting with cellular pathways to produce a biological response. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
- N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Uniqueness
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the methylpropanamide group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-9(2)16(22)20-12-5-3-4-10(6-12)17-21-14-8-11(18)7-13(19)15(14)23-17/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSBVGQGJVWGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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